6-methyl-2-[(E)-3-phenylprop-1-enyl]-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
6-methyl-2-[(E)-3-phenylprop-1-enyl]-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound. This compound is of interest due to its unique structure, which includes a boron atom integrated into a dioxazaborocane ring system. The presence of boron in organic compounds often imparts unique chemical properties, making them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(E)-3-phenylprop-1-enyl]-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids or boronate esters with appropriate organic substrates. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[(E)-3-phenylprop-1-enyl]-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boron-containing alcohols.
Scientific Research Applications
6-methyl-2-[(E)-3-phenylprop-1-enyl]-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism by which 6-methyl-2-[(E)-3-phenylprop-1-enyl]-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves the interaction of the boron atom with various molecular targets. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells. The compound’s unique structure allows it to selectively target cancer cells, minimizing damage to healthy tissues.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Compounds like phenylboronic acid and methylboronic acid share similar boron-containing structures.
Borate Esters: Compounds such as trimethyl borate and triethyl borate are also boron-containing esters.
Uniqueness
6-methyl-2-[(E)-3-phenylprop-1-enyl]-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring system, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific boron interactions, such as BNCT and advanced material synthesis.
Properties
Molecular Formula |
C14H16BNO4 |
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Molecular Weight |
273.09 g/mol |
IUPAC Name |
6-methyl-2-[(E)-3-phenylprop-1-enyl]-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C14H16BNO4/c1-16-10-13(17)19-15(20-14(18)11-16)9-5-8-12-6-3-2-4-7-12/h2-7,9H,8,10-11H2,1H3/b9-5+ |
InChI Key |
PLRDFTXFIKIUAQ-WEVVVXLNSA-N |
Isomeric SMILES |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/CC2=CC=CC=C2 |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=CCC2=CC=CC=C2 |
Origin of Product |
United States |
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